(R)-5-phosphonatomevalonate(3-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

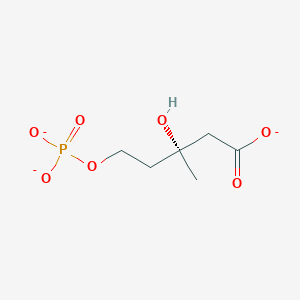

(R)-5-phosphomevalonic acid is a carboxyalkyl phosphate that is mevalonic acid phosphorylated at position 5. It has a role as a mouse metabolite. It is a carboxyalkyl phosphate and a primary alcohol. It is functionally related to a (R)-mevalonic acid. It is a conjugate acid of a (R)-5-phosphonatomevalonate(3-).

(3R)-3-hydroxy-3-methyl-5-(phosphonooxy)pentanoic acid is a natural product found in Drosophila melanogaster, Homo sapiens, and other organisms with data available.

Mevalonic acid-5P is a metabolite found in or produced by Saccharomyces cerevisiae.

生物活性

(R)-5-phosphonatomevalonate(3-) is a significant intermediate in the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids, a diverse class of natural compounds that include vitamins, hormones, and various bioactive molecules. Understanding the biological activity of this compound is essential for its applications in metabolic engineering and synthetic biology.

(R)-5-phosphonatomevalonate(3-) is the trianion form of (R)-5-phosphomevalonic acid, predominantly existing at physiological pH. Its structure includes a phosphate group that plays a vital role in its biochemical interactions. The compound can be synthesized enzymatically or chemically and serves as a substrate for various kinases and phosphatases involved in the mevalonate pathway.

Biological Role in the Mevalonate Pathway

The mevalonate pathway is a critical metabolic route for the production of isoprenoids. (R)-5-phosphonatomevalonate(3-) functions as an intermediate that can be phosphorylated or decarboxylated to yield further downstream products.

Enzymatic Reactions Involving (R)-5-phosphonatomevalonate(3-)

- Phosphorylation :

- Decarboxylation :

Case Study 1: Metabolic Engineering in Escherichia coli

Recent studies have demonstrated the construction of an artificial mevalonate pathway in E. coli using mutant forms of mevalonate 3-kinase. These mutants were engineered to enhance substrate specificity towards (R)-5-phosphonatomevalonate(3-), facilitating the production of lycopene, a carotenoid pigment .

Key Findings :

- Mutant enzymes exhibited altered catalytic efficiencies, allowing for efficient conversion of (R)-5-phosphonatomevalonate(3-) to downstream products.

- This engineered pathway showcases the potential for utilizing (R)-5-phosphonatomevalonate(3-) in synthetic biology applications aimed at producing valuable metabolites.

Case Study 2: Alternative Pathways in Archaea

In archaeal species such as Thermoplasma acidophilum, alternative pathways involving (R)-5-phosphonatomevalonate(3-) have been identified. These pathways utilize unique enzymes that facilitate the conversion of this compound into various isoprenoid precursors .

Key Findings :

- The presence of alternative enzymatic routes suggests evolutionary adaptations that optimize metabolic processes under extreme conditions.

- Understanding these pathways may provide insights into novel biotechnological applications for producing isoprenoids from renewable resources.

Data Tables

| Enzyme | Reaction Type | Substrate | Product |

|---|---|---|---|

| Phosphomevalonate kinase | Phosphorylation | (R)-5-phosphonatomevalonate(3-) | (R)-mevalonate 3-phosphate |

| Mevalonate 3-kinase | Phosphorylation | Mevalonate | (R)-5-phosphonatomevalonate(3-) |

| Isopentenyl phosphate kinase | Phosphorylation | Isopentenyl diphosphate | Isopentenyl phosphate |

| Decarboxylase | Decarboxylation | (R)-5-phosphonatomevalonate(3-) | Isopentenyl phosphate |

科学研究应用

Synthetic Biology and Metabolic Engineering

Overview : The mevalonate pathway is pivotal for the production of isoprenoids, which are biologically active compounds with diverse applications in pharmaceuticals, agriculture, and biofuels. (R)-5-phosphonatomevalonate(3-) serves as a key precursor in engineering microbial systems for enhanced production of these compounds.

Case Study : In a study involving Escherichia coli, researchers engineered a modified mevalonate pathway that included (R)-5-phosphonatomevalonate(3-). By introducing mutations in mevalonate 3-kinase to create 5-phosphomevalonate 3-kinase, they successfully synthesized 3,5-bisphosphomevalonate, leading to the production of lycopene, a red carotenoid pigment. This demonstrates the utility of (R)-5-phosphonatomevalonate(3-) in constructing artificial pathways for metabolite production .

| Enzyme | Function | Outcome |

|---|---|---|

| Mevalonate 3-Kinase | Converts mevalonate to mevalonate 3-phosphate | Precursor for further phosphorylation |

| 5-Phosphomevalonate 3-Kinase | Converts 5-phosphomevalonate to 3,5-bisphosphomevalonate | Enables lycopene production |

Pharmaceutical Applications

Overview : The mevalonate pathway is targeted by various pharmaceutical agents due to its role in cholesterol biosynthesis. Compounds derived from this pathway, including (R)-5-phosphonatomevalonate(3-), are being explored for their potential therapeutic effects.

Case Study : Phosphomevalonate kinase (PMVK), which utilizes (R)-5-phosphonatomevalonate(3-) as a substrate, has been implicated in regulating β-catenin signaling pathways. This regulation is crucial in cancer biology, where PMVK's activity can influence tumor growth and development. Inhibitors targeting PMVK have shown promise in reducing carcinogenesis in liver and colorectal tissues .

Biosynthesis of Isoprenoids

Overview : Isoprenoids are essential for various biological functions and are used as flavorings, fragrances, and pharmaceuticals. The manipulation of (R)-5-phosphonatomevalonate(3-) within metabolic pathways allows for the biosynthesis of these valuable compounds.

Case Study : Research on engineered yeast strains (Saccharomyces cerevisiae) has demonstrated that alterations to the mevalonate pathway can significantly enhance the yields of target isoprenoids. By optimizing the flux through the pathway using (R)-5-phosphonatomevalonate(3-), scientists achieved over three-fold increases in production levels .

| Microorganism | Target Isoprenoid | Yield Increase |

|---|---|---|

| S. cerevisiae | Farnesol | >300% |

| E. coli | Lycopene | Significant |

Environmental Applications

Overview : The biosynthetic pathways involving (R)-5-phosphonatomevalonate(3-) can also play a role in bioremediation efforts by producing compounds that can degrade pollutants or enhance plant growth.

Case Study : In thermophilic archaea, modifications to the mevalonate pathway have been explored for bioengineering applications aimed at environmental sustainability. These organisms utilize (R)-5-phosphonatomevalonate(3-) to synthesize metabolites that can aid in bioremediation processes .

属性

CAS 编号 |

73566-35-5 |

|---|---|

分子式 |

C6H13O7P |

分子量 |

228.14 g/mol |

IUPAC 名称 |

(3R)-3-hydroxy-3-methyl-5-phosphonooxypentanoic acid |

InChI |

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)/t6-/m1/s1 |

InChI 键 |

OKZYCXHTTZZYSK-ZCFIWIBFSA-N |

SMILES |

CC(CCOP(=O)([O-])[O-])(CC(=O)[O-])O |

手性 SMILES |

C[C@@](CCOP(=O)(O)O)(CC(=O)O)O |

规范 SMILES |

CC(CCOP(=O)(O)O)(CC(=O)O)O |

物理描述 |

Solid |

同义词 |

5-phosphomevalonic acid mevalonate 5-phosphate phosphomevalonate phosphomevalonic acid phosphomevalonic acid, (+-)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。